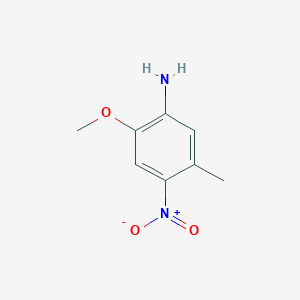

2-Methoxy-5-methyl-4-nitroaniline

Description

Significance of Aromatic Nitroanilines in Contemporary Chemical Research

Aromatic nitroanilines are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino (-NH2) group and a nitro (-NO2) group. chempanda.com These structures are of significant interest in modern chemical research due to the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group. fiveable.me This interaction influences the chemical reactivity and physical properties of the molecule, making them valuable building blocks in organic synthesis. fiveable.me

The presence of these functional groups allows for a wide range of chemical transformations. The nitro group can be reduced to an amino group, while the amino group can undergo diazotization, acylation, and alkylation, opening pathways to a diverse array of more complex molecules. byjus.comsurendranatheveningcollege.com This versatility makes aromatic nitroanilines crucial intermediates in the production of dyes, pigments, and pharmaceuticals. chempanda.comchemiis.com For instance, p-nitroaniline is a key precursor in the synthesis of azo dyes, such as Para Red, and is also used in the manufacturing of various medicinal compounds. chemiis.comazom.comchemeurope.com

The substitution pattern on the aniline (B41778) ring significantly affects the compound's basicity and reactivity. The nitro group, being electron-withdrawing, decreases the electron density on the amino group, making nitroanilines weaker bases compared to aniline. fiveable.me This modulation of basicity is a critical consideration in directing the course of chemical reactions. fiveable.me

Research Context and Utility of 2-Methoxy-5-methyl-4-nitroaniline as a Key Synthetic Intermediate

Within the broader class of aromatic nitroanilines, this compound holds specific importance as a key synthetic intermediate. Its structure, featuring methoxy (B1213986), methyl, and nitro groups in addition to the primary amino group, provides a scaffold for the synthesis of highly functionalized molecules.

While direct synthesis routes for this compound are not extensively detailed in readily available literature, the synthesis of related nitroanilines often involves the nitration of a protected aniline derivative. For example, the synthesis of p-nitroaniline from aniline involves the protection of the amino group as an acetamide, followed by nitration and subsequent hydrolysis to remove the protecting group. azom.comvedantu.com A similar strategy could be envisioned for the synthesis of this compound, starting from 2-methoxy-5-methylaniline.

The primary utility of this compound in research lies in its role as a precursor. The various functional groups on the aromatic ring can be selectively modified to build more complex molecular architectures. For instance, the nitro group can be reduced to an amine, yielding a diamino derivative which can then be used in polymerization reactions or in the synthesis of heterocyclic compounds. The amino group can be diazotized and subsequently replaced with a variety of other functional groups.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O3 nih.gov |

| Molecular Weight | 182.18 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 65378-55-4 |

Overview of Current Research Trajectories Involving Substituted Aniline Derivatives

Substituted aniline derivatives are at the forefront of various research fields, including medicinal chemistry, materials science, and organic synthesis. acs.orgsci-hub.se In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to interact with biological targets. Research is focused on synthesizing novel aniline derivatives with enhanced pharmacological properties, such as improved bioavailability and selectivity, and reduced metabolic instability. acs.org For example, recent studies have explored 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors for cancer treatment. mdpi.com

In materials science, substituted anilines are utilized as monomers for the synthesis of conducting polymers, such as polyaniline (PANI) and its derivatives. rsc.orgrsc.org These polymers exhibit interesting electrical and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion inhibitors. rsc.orgrsc.org Research in this area aims to modify the aniline monomer with various substituents to tune the properties of the resulting polymer. rsc.orgresearchgate.net

The development of novel synthetic methodologies for accessing substituted anilines with specific substitution patterns is another active area of research. nih.gov This includes the exploration of new catalytic systems and reaction pathways to achieve regioselective functionalization of the aniline ring. nih.gov The ability to synthesize a wide variety of substituted anilines is crucial for advancing drug discovery and materials science. acs.orgwisdomlib.org

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMJWGCPAUKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059639 | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-19-0 | |

| Record name | 2-Methoxy-5-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L843M16957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methoxy 5 Methyl 4 Nitroaniline

Conventional Synthetic Routes

Traditional methods for synthesizing 2-Methoxy-5-methyl-4-nitroaniline rely on well-established, sequential chemical reactions. These routes often involve the modification of aniline-based precursors through nitration and protection/deprotection strategies.

Nitration and Methylation Strategies on Precursor Aniline (B41778) Derivatives

The synthesis of nitroaromatic compounds is fundamentally achieved through nitration, a process that introduces a nitro group (-NO2) onto an aromatic ring. nih.gov In the context of this compound, this typically involves the electrophilic nitration of a suitable precursor. The classical method for nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). nih.govulisboa.pt The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. ulisboa.pt

For a precursor like p-cresidine (2-methoxy-5-methylaniline), direct nitration can be complex. The presence of the activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups makes the ring highly susceptible to oxidation by nitric acid. google.com Therefore, the amino group is typically protected before the nitration step. A common strategy involves the acetylation of the amine to form an acetamide, which moderates the activating effect and directs the incoming nitro group. ulisboa.pt

For instance, the synthesis of the related compound 2-Methyl-4-nitroaniline (B30703) can be achieved by first acetylating o-toluidine (B26562) with acetic anhydride (B1165640). chemicalbook.com The resulting N-acetyl-o-toluidine is then nitrated. The acetyl group directs the nitration primarily to the para position relative to itself due to its steric bulk and electronic effects. A final hydrolysis step, usually with an acid, removes the acetyl group to yield the desired nitroaniline. chemicalbook.com A similar principle would apply to the synthesis of this compound from its corresponding aniline precursor.

Multi-step Synthesis Approaches (e.g., from o-aminoanisole via acetylation and nitration)

A widely employed and reliable method for synthesizing substituted nitroanilines is a three-step sequence involving acetylation, nitration, and subsequent hydrolysis. patsnap.com This approach provides better control over the reaction, preventing unwanted side products and oxidation that can occur with direct nitration of highly activated anilines. google.com

This process is exemplified by the synthesis of the isomeric compound 4-methoxy-2-nitroaniline (B140478) from 4-methoxyaniline:

Acetylation: The starting aniline is treated with an acetylating agent, such as acetic anhydride or acetic acid, to protect the amino group as an acetamide. patsnap.compatsnap.comgoogle.com For example, 2-methoxyaniline (o-aminoanisole) would be converted to 2-methoxyacetanilide. patsnap.com This step is crucial as the acetamido group is less activating than the amino group and helps to control the regioselectivity of the subsequent nitration. ulisboa.pt

Nitration: The resulting acetanilide (B955) derivative is then subjected to nitration, typically using a mixture of fuming nitric acid and sulfuric acid at controlled, often low, temperatures. patsnap.comgoogle.com In the case of N-(4-fluoro-2-methoxyphenyl)acetamide, the reaction is cooled to 0-5°C before the addition of fuming nitric acid. google.com The nitronium ion (NO2+) is introduced onto the aromatic ring at a position directed by the existing substituents.

Hydrolysis: The final step is the deprotection of the amino group. The N-(nitro-methoxyphenyl)acetamide is hydrolyzed, usually under alkaline conditions with a reagent like sodium hydroxide (B78521) in water, to remove the acetyl group and yield the final nitroaniline product. patsnap.comchemicalbook.com

This multi-step strategy, while longer, is often preferred in industrial applications due to its higher yields and the production of a purer product compared to direct nitration. patsnap.com

Advanced and Emerging Synthetic Techniques

In response to the demand for more efficient, safer, and environmentally friendly chemical manufacturing, advanced synthetic methodologies are being developed and applied to the synthesis of this compound and related intermediates.

Catalytic Systems in this compound Synthesis (e.g., palladium-catalyzed reactions)

Modern organic synthesis increasingly utilizes catalytic systems to improve reaction efficiency and selectivity. While direct palladium-catalyzed synthesis of this compound is not widely documented, related transformations highlight the potential of this approach. For example, palladium catalysts have been effectively used for the transformation of aryl chlorides and triflates into nitroaromatics under weakly basic conditions, offering a broad substrate scope. organic-chemistry.org

Furthermore, palladium catalysts, such as palladium-on-carbon (Pd/C), are standard reagents for the reduction of nitroaromatics to anilines, which is the reverse of the key synthetic step. researchgate.net The exploration of transition-metal complexes as catalysts for nitration reactions is an active area of research, showing promise in controlling regioselectivity. ulisboa.pt These catalytic methods offer potential alternatives to traditional stoichiometric reagents, often leading to milder reaction conditions and reduced waste. The catalytic reduction of related compounds, such as 4-nitroaniline, has also been studied using other metal complexes, like those involving Cobalt(II). researchcommons.org

Continuous Flow Synthesis Methodologies for Related Intermediates

Continuous flow chemistry represents a significant technological advancement over traditional batch processing, offering superior heat and mass transfer, improved safety, and enhanced process control, which is particularly beneficial for highly exothermic reactions like nitration. beilstein-journals.orgnih.gov This technology has been successfully applied to the synthesis of intermediates structurally similar to this compound.

For example, a patented method for synthesizing 4-methoxy-2-nitroaniline utilizes a series of continuous flow reactors for each step of the acetylation, nitration, and hydrolysis sequence. patsnap.comgoogle.com In this setup:

A 4-methoxyaniline solution and acetic anhydride are fed into a first reactor for acetylation. patsnap.com

The output stream is then mixed with a nitrating agent in a second reactor. patsnap.com

Finally, the nitrated intermediate is hydrolyzed in a third reactor. patsnap.com

This integrated, multi-step continuous process eliminates the need to isolate intermediates, reduces production costs, and significantly improves safety by minimizing the volume of hazardous materials at any given time. google.com The precise control over parameters like temperature and residence time in flow reactors leads to higher selectivity and purity of the final product. google.com

Sustainable Chemistry Practices in Synthetic Design

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of nitroaromatic compounds. researchgate.net Traditional nitration methods are often criticized for their use of harsh acids and the generation of significant acid waste. ulisboa.pt

Sustainable alternatives are being actively researched:

Alternative Reagents: The use of Brønsted acidic ionic liquids has been proposed as a greener nitrating agent, offering advantages such as short reaction times and high yields.

Benign Solvents: Performing reactions in water, where possible, is a key green chemistry principle. Catalyst-free nucleophilic substitution reactions of nitroaromatics in water have been successfully developed. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. The use of immobilized nitroreductase enzymes for the synthesis of anilines from nitro compounds can be performed in aqueous buffers at room temperature and pressure, avoiding the need for high-pressure hydrogen and precious-metal catalysts. acs.org This biocatalytic approach has been successfully integrated into continuous flow systems, further enhancing its sustainability. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 5 Methyl 4 Nitroaniline

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-methoxy-5-methyl-4-nitroaniline towards electrophilic aromatic substitution is significantly influenced by the directing effects of its substituents. The methoxy (B1213986) (-OCH3) and amino (-NH2) groups are strong activating groups and are ortho-, para-directing. Conversely, the nitro (-NO2) group is a strong deactivating group and is meta-directing. The methyl (-CH3) group is a weak activating group and is also ortho-, para-directing.

Given the positions of the existing groups, the potential sites for electrophilic attack are the carbons at positions 3 and 6. The powerful ortho-, para-directing influence of the amino and methoxy groups, coupled with the ortho-directing effect of the methyl group, would primarily direct incoming electrophiles to these positions. However, the deactivating nature of the nitro group makes electrophilic substitution reactions on this ring generally less favorable.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a key transformation that opens up further synthetic pathways.

Formation of Corresponding Amino Derivatives

The reduction of the nitro group in this compound yields 4-methoxy-2-methyl-5-aminobenzeneamine, also known as 2,5-diamino-4-methoxytoluene. This reaction is a critical step in the synthesis of various downstream products, particularly in the dye and pigment industry. google.com The resulting diamine is an important intermediate, for instance, in the preparation of acetoacetanilide (B1666496) derivatives, which serve as coupling components in the synthesis of azo pigments. google.com

| Reactant | Reaction Type | Product | Significance |

| This compound | Reduction | 2,5-Diamino-4-methoxytoluene | Intermediate for azo pigment synthesis. google.com |

Oxidation Reactions

While specific details on the oxidation of this compound are not extensively documented in the provided search results, it is generally known that aromatic amines and methyl groups can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the amino group could be oxidized to nitroso or nitro compounds, or polymerization could occur. The methyl group could potentially be oxidized to a carboxylic acid. The presence of both activating and deactivating groups on the ring would lead to complex reactivity.

Diazotization and Azo Coupling Reactions

The primary amino group in this compound allows for diazotization, a process that converts the amine into a diazonium salt. This diazonium salt is a versatile intermediate for a wide range of chemical transformations, most notably azo coupling reactions to produce azo compounds.

Formation of Monoazo and Disazo Compounds

The diazonium salt derived from this compound can be coupled with various aromatic compounds, such as phenols and anilines, to form highly colored monoazo compounds. These compounds are the basis of many dyes and pigments. For example, coupling with a substituted phenol (B47542) can lead to the formation of specific azo dyes. google.com

Furthermore, the diamino derivative, 2,5-diamino-4-methoxytoluene, can be bis-diazotized and coupled with two equivalents of a coupling component to form disazo compounds. These larger, more complex molecules often exhibit different colors and properties compared to their monoazo counterparts and are also significant in the pigment industry.

| Starting Material | Reaction Sequence | Intermediate | Coupling Component | Product Type |

| This compound | Diazotization | Diazonium salt | Aromatic Phenols/Anilines | Monoazo Compound |

| 2,5-Diamino-4-methoxytoluene | Bis-diazotization | Bis-diazonium salt | Aromatic Phenols/Anilines | Disazo Compound |

Heterocyclic Ring Formation Strategies

The structure of this compound and its derivatives provides a scaffold for the synthesis of various heterocyclic compounds. A key strategy involves the diamino derivative, 2,5-diamino-4-methoxytoluene. The ortho-disposed amino groups in this molecule can react with a variety of one-carbon or two-carbon synthons to form fused heterocyclic rings. For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. While the direct use of this compound in heterocyclic ring formation is less common without prior modification, its conversion to the diamine is a crucial gateway for creating these complex structures. google.com

Condensation and Cyclization Reactions (e.g., oxazole (B20620) ring formation)

Detailed research findings on the condensation and subsequent cyclization of this compound to form heterocyclic structures like oxazoles are not extensively documented in publicly available scientific literature. While the synthesis of oxazole rings from substituted anilines and nitroaromatics is a known strategy in organic chemistry, specific examples and mechanistic studies involving this compound are not readily found.

Generally, such syntheses might involve the transformation of the aniline (B41778) starting material into a precursor that can react with a suitable partner to build the heterocyclic ring. For instance, related compounds like 2-methoxy-4-nitroaniline (B147289) can be converted into diazonium salts, which then undergo further reactions. However, without specific studies on this compound, any proposed pathway remains speculative.

Functional Group Transformations and Derivatization (e.g., propionylation)

The functional groups of this compound present several possibilities for derivatization. The primary amine is the most reactive site for many transformations, including acylation reactions like propionylation.

Acylation: The nucleophilic amino group is expected to react readily with acylating agents such as propionyl chloride or propionic anhydride (B1165640). This reaction would lead to the formation of the corresponding N-propionyl derivative, N-(2-methoxy-5-methyl-4-nitrophenyl)propanamide. This type of transformation is common for aromatic amines and is often used to protect the amino group or to introduce new functionalities. While this reaction is chemically plausible, specific research detailing the propionylation of this compound, including reaction conditions and yields, is not specifically reported in the surveyed literature.

In a broader context, the acetylation of similar anilines is a well-documented process, often employed as a preliminary step in multi-step syntheses. patsnap.comgoogle.com For example, in the synthesis of related nitroanilines, the amino group is first acetylated to form an acetanilide (B955). This protected intermediate then undergoes nitration, followed by hydrolysis to remove the acetyl group and yield the final nitroaniline product. patsnap.comgoogle.com This general principle of N-acylation as a functional group transformation is directly applicable, suggesting that propionylation would proceed in a similar fashion.

Other potential transformations of the functional groups could include the reduction of the nitro group to a second amino group, creating a diamine derivative, or the diazotization of the primary amine to form a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups. However, specific studies detailing these derivatizations for this compound remain scarce.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methyl 4 Nitroaniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of 2-Methoxy-5-methyl-4-nitroaniline reveals the presence of its key functional groups through their characteristic absorption frequencies. An FT-IR spectrum for the compound, obtained using a KBr wafer, is referenced in the PubChem database. nih.gov The analysis of the spectrum focuses on identifying the vibrational modes associated with the amine, nitro, methoxy (B1213986), and methyl groups, as well as the vibrations of the benzene (B151609) ring.

Key expected vibrational bands for this compound include:

N-H Vibrations: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl (CH₃) and methoxy (OCH₃) groups are found just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group (NO₂) is characterized by strong asymmetric and symmetric stretching bands, typically located around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Vibrations: Aromatic ring stretching vibrations usually occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration from the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 1: Expected FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | > 3000 |

| Aliphatic C-H Stretch | Methyl (CH₃), Methoxy (OCH₃) | < 3000 |

| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1500 - 1560 |

| Symmetric NO₂ Stretch | Nitro (NO₂) | 1335 - 1385 |

| C=C Ring Stretch | Benzene Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretch | Methoxy (OCH₃) | 1200 - 1275 |

FT-Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations which may be weak in the IR spectrum. The symmetric vibrations of the nitro group and the benzene ring are often strong in the Raman spectrum. While specific experimental FT-Raman data for this compound is not detailed in the available literature, theoretical and experimental studies on similar molecules like 2-methoxy-4-nitroaniline (B147289) have utilized FT-Raman for comprehensive vibrational analysis. scispace.comresearchgate.net For the title compound, strong Raman signals would be expected for the symmetric NO₂ stretching vibration and the breathing modes of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. GC-MS data for this compound from the NIST Mass Spectrometry Data Center indicates a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 182. nih.gov This corresponds to the molecular weight of the compound (C₈H₁₀N₂O₃), confirming its elemental composition.

The fragmentation pattern gives clues to the molecule's structure. A significant fragment is observed at m/z 165. nih.gov This fragment likely results from the loss of a hydroxyl radical (•OH), a common fragmentation pathway for ortho-nitroanilines, or potentially the loss of a methyl radical (•CH₃) followed by rearrangement.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 182 | Molecular Ion [M]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a sample. In the analysis of this compound, GC-MS data reveals a molecular ion peak corresponding to its molecular weight.

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. The mass spectrum shows a top peak at a mass-to-charge ratio (m/z) of 182, which corresponds to the molecular ion [M]+. nih.gov The second and third highest peaks are observed at m/z 165 and 135, respectively. nih.govnih.gov These fragments likely result from the loss of a methyl group (-CH3) and a nitro group (-NO2) from the parent molecule.

Table 1: GC-MS Data for this compound

| Property | Value |

| NIST Number | 71261 |

| Total Peaks | 93 |

| m/z Top Peak | 182 |

| m/z 2nd Highest | 165 |

| m/z 3rd Highest | 135 |

Data sourced from PubChem CID 67253 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is influenced by the electronic structure arising from the interplay of the methoxy, methyl, amino, and nitro groups attached to the benzene ring.

While specific solvatochromic studies on this compound are not extensively detailed in the provided search results, the electronic absorption properties of related nitroaniline derivatives have been investigated. For instance, studies on 2-methyl-4-nitroaniline (B30703) (MNA) have utilized UV-Vis spectroscopy to understand its linear and nonlinear optical properties. researchgate.net The electronic absorption spectra of such compounds are typically simulated to rationalize their optical responses. researchgate.net The solubility of related compounds like 2-methoxy-4-nitroaniline has been measured in various solvents, which is a fundamental aspect of studying solvatochromic behavior. wikipedia.orgchemicalbook.com

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific SC-XRD data for this compound was not found in the search results, studies on closely related compounds provide insight into the expected structural features.

For example, the crystal structure of 2-methoxy-4-nitroaniline has been determined by SC-XRD, revealing its molecular geometry and packing in the solid state. wikipedia.orgresearchgate.net Similarly, the crystal structures of other nitroaniline derivatives like 4-methoxy-2-nitroaniline (B140478) and 2-methyl-4-nitroaniline have been elucidated using this technique. researchgate.netresearchgate.netacs.org These studies typically report the crystal system, space group, and unit cell parameters, which are crucial for understanding the material's properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material and to determine its degree of crystallinity. The PXRD pattern of a crystalline compound is a unique fingerprint.

For the related compound 2-methoxy-4-nitroaniline, powder XRD analysis has been used to confirm the crystalline nature of the grown single crystals. researchgate.netresearchgate.net The PXRD pattern shows a series of peaks at specific 2θ angles, which correspond to the different crystallographic planes in the material. researchgate.net This analysis is essential for verifying the phase purity of a synthesized compound. Similar analyses have been performed on other related nitroaniline derivatives to characterize their crystalline structure. researchgate.netresearchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. This provides information about the electronic excited states and relaxation pathways within the molecule.

While specific photoluminescence data for this compound is not available in the provided results, studies on similar compounds offer valuable comparisons. For instance, the photoluminescence of 2-methoxy-4-nitroaniline has been studied, with an emission spectrum showing a high-intensity peak. researchgate.netresearchgate.net The photoluminescence of p-nitroaniline and o-methyl-p-nitroaniline has also been investigated at low temperatures, revealing both fluorescence and phosphorescence depending on the specific molecular structure. nih.gov These studies indicate that nitroaniline derivatives can exhibit interesting emissive properties, which are influenced by factors such as molecular substitution and crystal packing. nih.gov

Computational Chemistry Investigations of 2 Methoxy 5 Methyl 4 Nitroaniline

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

No specific research data on the geometry optimization or conformational analysis of 2-Methoxy-5-methyl-4-nitroaniline using DFT methods were found. Such a study would typically involve calculating the molecule's most stable three-dimensional structure by minimizing its energy, and exploring different spatial arrangements (conformers) of its substituent groups (methoxy, methyl, nitro, and amino groups).

Vibrational Frequency Calculations and Experimental Correlation

Information regarding the calculation of vibrational frequencies for this compound and their correlation with experimental infrared (IR) and Raman spectra is not available. This analysis would help in assigning specific vibrational modes to the functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific values for the HOMO and LUMO energies of this compound, which are crucial for understanding its electronic properties and reactivity, could not be located in published literature. The energy gap between these orbitals would provide insights into the molecule's chemical stability and electronic transitions.

Electron Density Analysis

Atoms in Molecules (AIM) Theory

No studies utilizing AIM theory to analyze the electron density of this compound were found. This type of analysis is used to characterize the nature of chemical bonds and intermolecular interactions within a molecule.

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method defines a surface for a molecule in a crystal, where the surface is partitioned based on the electron contribution from the molecule itself versus all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the non-covalent interactions that govern the crystal packing can be obtained.

The most prominent interactions are generally H···H, O···H, and C···H contacts. In a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the Hirshfeld analysis showed that H···H contacts constituted the largest portion of the surface, followed by O···H interactions. nih.gov This is a common feature in organic crystals, where the numerous hydrogen atoms on the molecular periphery lead to a high percentage of H···H contacts.

The O···H interactions are particularly significant as they often represent hydrogen bonds, which are crucial in determining the supramolecular architecture. In the case of this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the methoxy (B1213986) group (-OCH₃) can act as acceptors. These interactions are visualized as distinct red spots on the Hirshfeld surface mapped with the dnorm property, which highlights contacts shorter than the van der Waals radii. nih.govnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show characteristic wings and spikes corresponding to the various contact types. The table below illustrates the typical contributions of different intermolecular contacts found in a related nitroaniline derivative. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 39.0 |

| O···H/H···O | 21.3 |

| C···H/H···C | 5.4 |

| C···N/N···C | 5.8 |

| S···H | 5.9 |

This data is for a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, and serves as an illustrative example of the expected interactions for this compound. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with high electron density, such as lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. chegg.comtci-thaijo.orgresearchgate.netthaiscience.info

For this compound, the MEP map would be expected to show a distinct distribution of charge. The most negative potential (red) would be concentrated around the oxygen atoms of the nitro group, owing to their high electronegativity and the resonance-withdrawing effect of the nitro group. The nitrogen atom of the amino group and the oxygen atom of the methoxy group would also exhibit regions of negative potential due to their lone pairs of electrons. tci-thaijo.orgthaiscience.info

A study on p-nitroaniline showed that the negative electrostatic potential is primarily located on the oxygen atoms of the nitro group, making these sites prone to electrophilic attack. tci-thaijo.org A similar pattern would be anticipated for this compound, with the substituted groups modulating the potential distribution on the aromatic ring.

Dipole Moment Studies in Condensed Phases

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key indicator of its polarity. In the gas phase, the dipole moment is an intrinsic property of the molecule. However, in condensed phases, such as in solution, the dipole moment can be significantly influenced by the surrounding solvent molecules. This is due to intermolecular interactions, such as hydrogen bonding and dielectric effects, which can polarize the solute molecule. researchgate.net

For nitroaniline derivatives, which possess strong electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, a significant dipole moment is expected. The direction of the dipole moment vector would generally point from the electron-rich part of the molecule (the amino and methoxy substituted region) towards the electron-deficient nitro group. quora.com

Studies on related nitroanilines have shown that the dipole moment increases with the polarity of the solvent. This solvatochromic effect is a result of the stabilization of the more polar excited state of the molecule in polar solvents. For instance, the excited-state dipole moments of ortho-, meta-, and para-nitroaniline are found to be higher than their ground-state counterparts, indicating a more polar excited state. kwasu.edu.ng

While specific experimental data for the dipole moment of this compound in various solvents is not available, it is expected to follow a similar trend. The presence of the additional methyl group would have a minor, likely electron-donating, effect that could slightly alter the magnitude of the dipole moment compared to its non-methylated analog. The table below presents illustrative dipole moment values for a related compound, p-nitroaniline, in different solvents to demonstrate the effect of the solvent environment.

| Solvent | Dipole Moment (Debye) |

| Dioxane | ~6.1 |

| Benzene (B151609) | ~6.3 |

| Chloroform | ~6.7 |

These values are for p-nitroaniline and are provided for illustrative purposes.

The study of dipole moments in condensed phases is crucial for understanding the solubility, reactivity, and non-linear optical properties of polar molecules like this compound. The interaction with the solvent can significantly affect the electronic structure and, consequently, the chemical behavior of the compound. researchgate.netpsu.edu

Advanced Applications of 2 Methoxy 5 Methyl 4 Nitroaniline and Its Derivatives

Applications in Dye Chemistry and Pigments

2-Methoxy-5-methyl-4-nitroaniline, also known as Fast Red B Base, is a significant intermediate in the synthesis of a variety of dyes and pigments. jayfinechem.comnih.gov Its chemical structure, featuring a methoxy (B1213986) and a nitro group on an aniline (B41778) ring, makes it a valuable precursor for creating vibrant and lasting colors. guidechem.comnih.gov

Development of Azo Dyes and Disperse Dyes

The primary application of this compound in dye chemistry is in the production of azo dyes. jayfinechem.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are the largest and most versatile class of organic dyes. The synthesis of these dyes involves a diazotization reaction of this compound, followed by a coupling reaction with various aromatic compounds. scialert.netorientjchem.org

A series of monoazo disperse dyes have been synthesized from the related compound 2-methoxy-5-nitroaniline (B165355) by diazotization and coupling with various couplers like 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, 1,3-diaminobenzene, 1,3-dihydroxybenzene, and 3-aminophenol. scialert.net These dyes have shown potential for application as disperse dyes for polyester (B1180765) and nylon fibers. scialert.net Similarly, disazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline and 3-chloroaniline (B41212), yielding dyes with good color yield. orientjchem.org

The resulting azo dyes from these processes are used in a wide range of applications, including the dyeing of textiles, inks, and pigments. jayfinechem.com The specific color of the dye depends on the chemical structure of the coupling component.

Table 1: Examples of Azo Dyes Derived from 2-Methoxy-5-nitroaniline

| Coupler | Resulting Dye Color |

| 1-Hydroxynaphthalene | Yellow to Orange |

| 2-Hydroxynaphthalene | Yellow to Orange |

| N-Phenylnaphthylamine | Not specified |

| 1,3-Diaminobenzene | Not specified |

| 1,3-Dihydroxybenzene | Not specified |

| 3-Aminophenol | Not specified |

This table is based on the synthesis of monoazo disperse dyes from 2-methoxy-5-nitroaniline, a closely related compound. scialert.net

Application and Fastness Properties on Textile Fibers (e.g., Polyester, Nylon)

Disperse dyes synthesized from 2-methoxy-5-nitroaniline and its derivatives have been successfully applied to synthetic fibers like polyester and nylon 66. orientjchem.org These dyes have demonstrated good dyeing characteristics, including good depth of color, brightness, and leveling properties. researchgate.net

The fastness properties of these dyes, which refer to their resistance to various environmental factors, have been evaluated and found to be satisfactory. Specifically, disazo disperse dyes derived from 2-methoxy-5-nitroaniline and 3-chloroaniline have shown good fastness to washing, rubbing, and light when applied to polyester and nylon 66 fabrics. orientjchem.org This indicates that the dyed fabrics will retain their color well over time and with use.

Photochemical Properties and Potential as Organic Photoconductors

The molecular structure of 2-methoxy-4-nitroaniline (B147289), a related compound, with its electron-donating methoxy group and electron-withdrawing nitro group, gives it interesting photochemical properties. chemicalbook.com This compound is considered a potential nonlinear optical (NLO) material. chemicalbook.com These properties are also relevant to the broader class of nitroaniline derivatives.

Applications in Pharmaceutical and Medicinal Chemistry

Beyond its use in the dye industry, this compound and its derivatives serve as important intermediates in the synthesis of various therapeutically relevant compounds. chemicalbook.comsigmaaldrich.com

Intermediate in the Synthesis of Therapeutically Relevant Compounds (e.g., Kinase Inhibitors like Osimertinib, Camptothecin Analogues)

A significant application of this compound derivatives is in the synthesis of kinase inhibitors, a class of drugs that block the action of enzymes called kinases. Notably, 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key starting material in the preparation of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer treatment. google.com The synthesis involves the nitration of 4-fluoro-2-methoxyaniline (B49241) to produce the key intermediate. google.com

Furthermore, research has been conducted on the synthesis of new aza analogs of camptothecin, another type of anticancer agent, which involves the nitration and reduction of condensed pyridones. researchgate.net While not directly mentioning this compound, this highlights the importance of nitroaniline derivatives in the synthesis of complex, biologically active molecules.

Table 2: Pharmaceutical Compounds Synthesized from this compound Derivatives

| Derivative | Therapeutic Compound | Therapeutic Class |

| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | Kinase Inhibitor (EGFR) |

This table illustrates a key example of a pharmaceutical application. google.com

Synthesis of Biologically Active Heterocyclic Derivatives (e.g., Benzodiazepine (B76468) Analogs)

The chemical reactivity of this compound and its derivatives makes them useful starting materials for the synthesis of various biologically active heterocyclic compounds. For instance, 2-methoxy-5-nitroaniline has been used in the synthesis of (2-Methoxy-5-nitrophenyl) piperidin-2-yl-methylamine and 2-[(2-Methoxy-5-nitrophenyl amino) methylpiperidin-1-y1] acetic acid ethyl ester. scialert.net

While the direct synthesis of benzodiazepine analogs from this compound is not explicitly detailed in the provided context, the synthesis of various heterocyclic compounds from related nitroanilines is a common practice in medicinal chemistry. The amino and nitro groups on the aniline ring provide reactive sites for building more complex molecular architectures, including those found in benzodiazepines and other pharmacologically active heterocycles.

Exploration of Antimicrobial Properties

The quest for new antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Researchers are increasingly turning to heterocyclic compounds, and derivatives of this compound are being explored for their potential in this area. The synthesis of novel compounds from this starting material has opened avenues for creating molecules with potential therapeutic value.

One promising area of research involves the use of this compound as a precursor to synthesize benzimidazole-based triazine derivatives. Benzimidazoles are known to be isosteric with naturally occurring purines, which allows them to interfere with the biological processes of microbes. The hybridization of benzimidazole (B57391) with a triazine ring, a structure known for its broad-spectrum bioactivity, can lead to compounds with enhanced antimicrobial efficacy.

Studies on related s-triazinobenzimidazole derivatives have shown that their antimicrobial action can be influenced by the substituents on the triazine ring. For instance, the presence of naphthyl or halogenated phenyl groups has been found to enhance bactericidal activity against Gram-positive bacteria. researchgate.net While direct antimicrobial data for derivatives synthesized specifically from this compound is still emerging, the established antimicrobial profile of the benzimidazole-triazine scaffold provides a strong rationale for their investigation. The mechanism of action for such compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair. nih.gov

Table 1: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives

| Compound Type | Target Microorganism | Activity Level | Reference |

| s-Triazinobenzimidazole derivatives | Gram-positive bacteria | Moderate to High | researchgate.net |

| Benzimidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | Moderate to Good | nih.gov |

| Substituted benzimidazoles | S. aureus, E. coli, P. aeruginosa | Significant | nih.gov |

| 2-methylbenzimidazole derivatives | Bacillus cereus | High | mdpi.com |

| 1,2,4-triazine and benzimidazole derivatives | E. coli, B. subtilis, S. aureus | Significant | researchgate.net |

Applications in Material Science

The unique electronic and optical properties of this compound, stemming from its distinct molecular structure, make it a valuable component in the development of advanced materials. Its applications span across organic electronics, sensor technology, and nonlinear optics.

The field of organic electronics is rapidly expanding, with a significant focus on the development of organic field-effect transistors (OFETs) for applications in flexible displays, sensors, and RFID tags. researchgate.netwikipedia.org A key challenge in this area is the design of stable and efficient n-type organic semiconductors. Nitroaromatic compounds, traditionally underutilized in this context, are now being recognized for their potential as n-type materials due to the strong electron-withdrawing nature of the nitro group. rsc.org

Research into nitro-functionalized fluorenone derivatives has demonstrated that the inclusion of nitro groups can lead to air-stable n-type behavior in OFETs. rsc.org The energy levels of these materials can be effectively tuned by altering the substitution pattern on the aromatic core. This tunability is crucial for optimizing the performance of electronic devices by enabling better energy level alignment with other materials in the device architecture.

While direct application of this compound in OFETs has not been extensively reported, its structural similarity to other nitroaromatics under investigation suggests its potential as a building block for new n-type organic semiconductors. The presence of both a methoxy (electron-donating) and a nitro (electron-withdrawing) group provides a "push-pull" system that can be leveraged to fine-tune the electronic properties of resulting materials.

Table 2: Properties of Nitroaromatics in Organic Electronics

| Compound Class | Application | Key Property | Reference |

| Nitrofluorenones | n-type OSCs for OFETs | Air-stability, Tunable energy levels | rsc.org |

| N-substituted π-conjugated materials | OFETs | Improved optical and electronic performance | bohrium.com |

| Asymmetric naphthalimide derivatives | n-channel OFETs | High electron mobility | rsc.org |

Fluorescence-based sensors are highly valued for their sensitivity and selectivity in detecting a wide range of analytes. While many nitroaromatic compounds are not intrinsically fluorescent, their ability to quench the fluorescence of other materials makes them key components in "turn-off" fluorescent sensors. mdpi.com This principle is being applied in the development of chemosensors for various applications, including the detection of explosives and environmental pollutants.

For instance, mixed metal tungstate (B81510) nanocomposites have been shown to act as fluorescent sensors for p-nitroaniline, where the fluorescence of the nanocomposite is quenched upon interaction with the nitroaniline. mdpi.com This suggests a potential sensing application for this compound, where it could be the target analyte for a specifically designed fluorescent sensor.

Furthermore, the nitro group itself can be the active component of a sensor. A notable example is the development of a near-infrared fluorescent biosensor for detecting tumor hypoxia. In this system, a cyanine (B1664457) fluorophore is linked to a nitrobenzene (B124822) unit. Under hypoxic conditions, the nitroreductase enzyme reduces the nitro group to an amine, triggering a self-immolative process that turns off the fluorescence of the cyanine dye. rsc.org This innovative approach highlights the potential for designing sophisticated sensors based on the reactivity of the nitro group in nitroaniline derivatives.

Table 3: Nitroaniline Derivatives in Fluorescent Sensing

| Sensor Type | Analyte | Sensing Mechanism | Reference |

| Mixed metal tungstate nanocomposite | p-Nitroaniline | Fluorescence quenching | mdpi.com |

| Near-infrared fluorescent biosensor | Tumor hypoxia (via nitroreductase) | Fluorescence turn-off | rsc.org |

| Calix mdpi.comarene with naphthyl groups | Nitroaniline isomers | Fluorescence quenching | researchgate.net |

| Europium-based coordination polymer | 2,6-dichloro-4-nitroaniline | Fluorescence quenching | nih.gov |

Nonlinear optical (NLO) materials are essential for a range of advanced technologies, including optical computing, high-density data storage, and laser technology. researchgate.net Organic materials, particularly those with a "push-pull" electronic structure, are of significant interest for their potentially large NLO responses. The presence of both an electron-donating group (like methoxy or amino) and an electron-withdrawing group (like nitro) on a conjugated π-system can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity.

Nitroaniline derivatives have been extensively studied as NLO materials. For example, chalcone (B49325) derivatives incorporating methoxy groups have demonstrated significant second and third-order NLO properties. researchgate.net The design of these molecules often focuses on enhancing intramolecular charge transfer to boost their NLO response.

While specific NLO data for this compound is not widely available, the principles established from research on other substituted nitroanilines can be applied. The combination of the methoxy, methyl, and amino groups as donors and the nitro group as a strong acceptor on the benzene (B151609) ring makes this compound a promising candidate for NLO applications. The strategic placement of these functional groups can lead to a high degree of molecular asymmetry and a large dipole moment, which are crucial for achieving a significant NLO effect.

Table 4: Nonlinear Optical Properties of Related Compounds

| Compound | NLO Property | Key Feature | Reference |

| 1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one | Second and Third-order NLO | Chalcone derivative with methoxy group | researchgate.net |

| DTS(FBTTh2)2-based derivatives | High hyperpolarizability | Non-fullerene acceptor structure | nih.gov |

| Substituted organoimido hexamolybdate with p-anisidine | High NLO response | p-anisidine adduct | nih.gov |

Environmental Fate and Degradation Studies of 2 Methoxy 5 Methyl 4 Nitroaniline

Abiotic Reduction Processes in Environmental Matrices:The non-biological reduction of 2-Methoxy-5-methyl-4-nitroaniline in different environmental settings, such as soil and sediment, has not been documented. This type of research is crucial for understanding the compound's persistence and transformation in the absence of microbial activity.

Due to these significant information gaps, a detailed and scientifically accurate article adhering to the requested structure cannot be generated at this time. Further empirical research focusing specifically on this compound is required to elucidate its environmental behavior and degradation pathways.

Biological Activities of 2 Methoxy 5 Methyl 4 Nitroaniline and Its Derivatives

Cytotoxicity Studies

While direct and extensive cytotoxicity data for 2-Methoxy-5-methyl-4-nitroaniline is limited in publicly available research, studies on structurally similar compounds provide significant insights into its potential cytotoxic profile. The cytotoxicity of aniline (B41778) derivatives is often linked to the nature and position of their functional groups.

Research has shown that 2-methoxy-5-nitroaniline (B165355), a close relative, was found to be carcinogenic in both rats and mice. nih.gov Another related compound, 2-methoxy-4-nitroaniline (B147289) (MNA), is suggested by some studies to be potentially carcinogenic and mutagenic. nih.gov Further investigations into MNA have demonstrated its genotoxic potential in bacterial mutagenicity assays. nih.gov Specifically, MNA was shown to be mutagenic in bacteria, an effect that appears to be dependent on the presence of metabolic activation enzymes. nih.gov The genotoxicity of aniline-based compounds has been shown to correlate with the presence and position of the nitro groups, with those in the meta and para positions conferring the strongest mutagenic activity. nih.gov

Derivatives of related heterocyclic compounds also exhibit notable cytotoxic effects. For instance, studies on nitro and methyl-nitro derivatives of indoline (B122111), indole (B1671886), indazole, and benzimidazole (B57391) have revealed that the position of the nitro group is a key determinant of mutagenic activity. nih.gov In these studies, a nitro group at the C5 or C6 position generally resulted in measurable mutagenic activity. nih.gov

The table below summarizes the cytotoxic findings for compounds structurally related to this compound.

| Compound Name | Finding | Organism/Cell Line | Citation |

| 2-Methoxy-5-nitroaniline | Carcinogenic | Rats and Mice | nih.gov |

| 2-Methoxy-4-nitroaniline (MNA) | Potentially carcinogenic and mutagenic | - | nih.gov |

| 2-Methoxy-4-nitroaniline (MNA) | Genotoxic and mutagenic | Bacteria | nih.gov |

| 4-chloro-2-nitroaniline | Cytotoxic | Cultured rat hepatocytes | nih.gov |

| 2,4-diaminoanisole | Cytotoxic (50% inhibition at 20 μg/ml) | Cultured rat hepatoma | nih.gov |

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound and its derivatives has been explored through the synthesis and evaluation of related compounds. While direct antimicrobial studies on this compound are not extensively documented, research on its derivatives, such as cyanopyridines, provides valuable data.

A series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles, which are derivatives, have been synthesized and evaluated for their antimicrobial activity. worldnewsnaturalsciences.com These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com The results, measured by the zone of inhibition, indicated varying degrees of antimicrobial efficacy. worldnewsnaturalsciences.com

The table below details the antimicrobial activity of some of these nicotinonitrile derivatives.

| Compound | R-group | B. megaterium (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | E. coli (Zone of Inhibition in mm) | S. taphimarium (Zone of Inhibition in mm) | A. niger (Zone of Inhibition in mm) | Citation |

| 3a | H | 12 | 16 | 13 | 14 | 12 | worldnewsnaturalsciences.com |

| 3b | 4"-CH3 | 13 | 17 | 14 | 15 | 13 | worldnewsnaturalsciences.com |

| 3c | 4"-OCH3 | 14 | 18 | 15 | 16 | 14 | worldnewsnaturalsciences.com |

| 3d | 4"-Cl | 15 | 19 | 16 | 17 | 15 | worldnewsnaturalsciences.com |

| 3e | 4"-Br | 16 | 20 | 17 | 18 | 16 | worldnewsnaturalsciences.com |

| 3f | 4"-F | 14 | 18 | 15 | 16 | 14 | worldnewsnaturalsciences.com |

| 3g | 4"-NO2 | 17 | 21 | 18 | 19 | 17 | worldnewsnaturalsciences.com |

| 3h | 3"-NO2 | 16 | 20 | 17 | 18 | 16 | worldnewsnaturalsciences.com |

| 3i | 2"-Cl | 15 | 19 | 16 | 17 | 15 | worldnewsnaturalsciences.com |

| 3j | 2",4"-di-Cl | 18 | 22 | 19 | 20 | 18 | worldnewsnaturalsciences.com |

| Ampicillin | - | 25 | 28 | 24 | 26 | - | worldnewsnaturalsciences.com |

| Chloramphenicol | - | 26 | 29 | 25 | 27 | - | worldnewsnaturalsciences.com |

| Norfloxacin | - | 24 | 27 | 26 | 28 | - | worldnewsnaturalsciences.com |

| Fluconazole | - | - | - | - | - | 24 | worldnewsnaturalsciences.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have provided key insights into the determinants of their effects.

The mutagenic activity of aniline-based compounds is strongly influenced by the position of the nitro group. nih.gov Studies have shown that nitro groups in the meta and para positions are associated with the strongest mutagenic activity. nih.gov Furthermore, research on various nitro and methyl-nitro derivatives of heterocyclic compounds like indoline and indole has demonstrated that the placement of a nitro group at specific carbon atoms (C5 or C6) often leads to significant mutagenic effects. nih.gov The methylation of a ring nitrogen has also been shown to dramatically alter mutagenic activity, in some cases causing a more than 300-fold increase. nih.gov

In the context of other biological activities, SAR studies of (+/-)-nantenine derivatives revealed that specific substitutions are critical for their affinity to the alpha1-adrenoceptor. nih.gov For instance, replacing a methoxy (B1213986) group at the C-1 position with a hydroxyl group increased the affinity for the receptor. nih.gov This highlights the importance of subtle structural modifications in determining the biological action of a molecule. These findings suggest that the hydroxyl and methyl groups in specific positions on the nantenine (B1222069) structure are essential for enhancing its receptor affinity. nih.gov

Research in Drug Discovery and Development

The chemical scaffold of this compound and its derivatives has proven to be a valuable starting point in the field of drug discovery and development. These compounds serve as important intermediates in the synthesis of various therapeutic agents and other commercially significant chemicals. jayfinechem.comgoogle.com

A notable example is the derivative 4-Fluoro-2-Methoxy-5-nitroaniline (B580436), which is a key intermediate in the synthesis of Mereletinib. chemicalbook.com Mereletinib is a potent inhibitor of the mutant BRAFV600E kinase and is under development for the treatment of various cancers. chemicalbook.com The versatility of the nitroaniline core, with its electron-donating and electron-withdrawing groups, makes it a valuable component in the synthesis of new pharmaceutical compounds. chemicalbook.com

Furthermore, 2-Methoxy-4-nitroaniline is utilized as a reagent in the synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines, compounds that are investigated for their potential biological activities. cymitquimica.com The broader class of cyanopyridine derivatives, which can be synthesized from related starting materials, possesses a wide array of therapeutic properties, including anti-inflammatory, antibacterial, and antitumor activities. worldnewsnaturalsciences.com

The use of nitroaniline derivatives as precursors for aromatic diamines makes them fundamental building blocks for a variety of materials, including medicines and dyes. google.com

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-Methoxy-5-methyl-4-nitroaniline?

Answer:

The synthesis typically involves regioselective nitration of a methoxy-methyl-substituted aniline precursor. A method analogous to involves:

Protection of the amine group : Use of benzenesulfonyl chloride to form N-benzenesulfonyl intermediates, preventing over-nitration .

Nitration : Controlled addition of nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the para position relative to the methoxy group.

Deprotection : Acidic hydrolysis (e.g., p-toluenesulfonic acid in 1,2-dichloroethane under argon) to cleave the sulfonyl group, yielding the target compound .

Key Considerations : Reaction conditions (temperature, solvent polarity) influence regioselectivity. HPLC purity checks (≥94%) are critical post-synthesis .

Basic: How is this compound purified after synthesis?

Answer:

Purification involves:

- Precipitation : Adjusting pH to 6 post-reaction to precipitate impurities while retaining the product in organic phases (e.g., 1,2-dichloroethane) .

- Liquid-Liquid Extraction : Sequential washes with dichloroethane to isolate the organic layer .

- Drying and Filtration : Use of anhydrous Na₂SO₄ to remove residual moisture, followed by vacuum distillation .

Validation : Purity is confirmed via HPLC and melting point analysis (e.g., 139–142°C for related nitroanilines) .

Advanced: How do competing substituents (methoxy, methyl, nitro) influence regioselectivity during nitration?

Answer:

- Methoxy Group : Strongly directs nitration to the para position due to its electron-donating resonance effect.

- Nitro Group : Electron-withdrawing nature meta-directs but is secondary to methoxy’s influence in precursor stages .

- Steric Effects : The methyl group at position 5 may hinder nitration at adjacent positions, favoring para substitution .

Contradictions : Conflicting reports on nitration regioselectivity in similar compounds (e.g., 4-methoxy-2-nitroaniline) suggest solvent polarity and temperature adjustments are critical for reproducibility .

Advanced: What analytical techniques resolve structural ambiguities in nitroaniline derivatives?

Answer:

- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete deprotection or over-nitrated species) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .

- X-ray Crystallography : Resolves ambiguities in solid-state structures, particularly for polymorphic forms .

Challenges : Overlapping signals in crowded aromatic regions require advanced techniques like 2D NMR (e.g., NOESY) .

Basic: What safety protocols are essential for handling nitroanilines?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/fumes (P261) .

- PPE : Wear nitrile gloves, lab coats, and eye protection (P280) .

- Storage : Store in airtight containers at 0–6°C to prevent decomposition .

Toxicity : Nitroanilines are mutagenic; avoid direct contact (e.g., 2-methoxy-4-nitroaniline is classified as [Mutagen] in ).

Advanced: How can conflicting yield data in literature be reconciled for this compound?

Answer:

- Parameter Optimization : Variations in reaction time, nitrating agent concentration, and protecting group efficiency (e.g., benzenesulfonyl vs. acetyl) impact yields .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-nitrated species) that reduce yield .

- Reproducibility : Strict adherence to inert atmospheres (argon) minimizes oxidation, as seen in (63% yield vs. lower yields in non-inert conditions).

Advanced: What applications does this compound have in materials science?

Answer:

- Dye Synthesis : Nitroanilines are precursors to azo dyes; the methoxy group enhances solubility in polar solvents .

- Coordination Chemistry : The nitro and amine groups act as ligands for transition metals (e.g., Cu²⁺), useful in catalysis .

- Photonics : Nitroaromatics are studied for non-linear optical (NLO) properties due to electron-deficient rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.